

A Comparative Toxicity Assessment: Methylated vs. Non-Methylated Nitroanilines

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Compound of Interest

Compound Name: *N*-Methyl-4-nitroaniline

Cat. No.: B087028

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This guide provides an objective comparison of the toxicological profiles of methylated and non-methylated nitroanilines, supported by experimental data. Understanding the structure-activity relationships that govern the toxicity of these compounds is crucial for the development of safer chemical entities and for conducting accurate risk assessments.

Quantitative Toxicity Data

The cytotoxic and genotoxic potential of nitroanilines is significantly influenced by the presence and position of methyl groups on the aniline ring. The following tables summarize key toxicity data to facilitate a direct comparison between methylated and non-methylated analogues.

Cytotoxicity Data

The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are presented below. A lower value indicates higher cytotoxic potency.

Compound	Substituent Position	Cell Line/System	Endpoint	Value (μM)	Reference
Aniline	-	Submitochondrial particles	EC50	1910	[1]
2-Nitroaniline	ortho	Submitochondrial particles	EC50	180	[1]
3-Nitroaniline	meta	Submitochondrial particles	EC50	250	[1]
4-Nitroaniline	para	Submitochondrial particles	EC50	210	[1]
N-Substituted 2-Nitroaniline (1a)	N-(4-Methylphenyl)	HCT116	IC50	0.0059	[2]
N-Substituted 2-Nitroaniline (1b)	N-(4-(Dimethylamino)phenyl)	HCT116	IC50	8.7	[2]

Generally, the presence of an electron-withdrawing nitro group increases the cytotoxicity of anilines.^[1] Among the non-methylated isomers, the ortho- and para-isomers show higher cytotoxicity compared to the meta-isomer in submitochondrial particle assays.^[1] Notably, N-substitution with a methylated phenyl group can significantly enhance anticancer activity, as seen with the nanomolar IC50 value for N-(4-Methylphenyl)-2-nitroaniline against the HCT116 cancer cell line.^[2]

Genotoxicity and Carcinogenicity

Compound	Test System	Result	Reference
2-Methyl-5-nitroaniline	Salmonella typhimurium, Escherichia coli, Syrian hamster embryo (SHE) cell transformation	Generally positive in reverse-mutation and cell transformation assays	[3]
4-Methyl-2-nitroaniline	Bacterial Mutagenicity (Ames test)	Positive	[4]
2-Methoxy-4-nitroaniline (MNA)	Salmonella typhimurium (TA98, TA100)	Mutagenic with and without metabolic activation	[5][6]
2-Nitroaniline	Bacterial mutagenicity studies	Non-mutagenic	[7][8]
4-Nitroaniline	Bacterial mutagenicity tests	Heterogeneous results; mutagenic potential revealed with flavin mononucleotide addition	[7][9]

Studies indicate that methylated nitroanilines, such as 2-methyl-5-nitroaniline and 4-methyl-2-nitroaniline, show positive results in bacterial mutagenicity assays.[3][4] Similarly, 2-methoxy-4-nitroaniline is reported to be genotoxic.[5][6] In contrast, 2-nitroaniline was found to be non-mutagenic in relevant bacterial studies.[8] 4-Nitroaniline has shown mixed results in bacterial mutagenicity tests.[7][9] The International Agency for Research on Cancer (IARC) has classified 2-methyl-5-nitroaniline as not classifiable as to its carcinogenicity to humans (Group 3), based on limited evidence in experimental animals.[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided to ensure transparency and reproducibility.

Cytotoxicity Assessment via MTT Assay

This protocol is a common method for assessing the cytotoxic effects of chemical compounds.

- Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., substituted nitroanilines). A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute hydrochloric acid).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 550-570 nm.
- Data Analysis: The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is widely used to assess the mutagenic potential of chemical compounds.

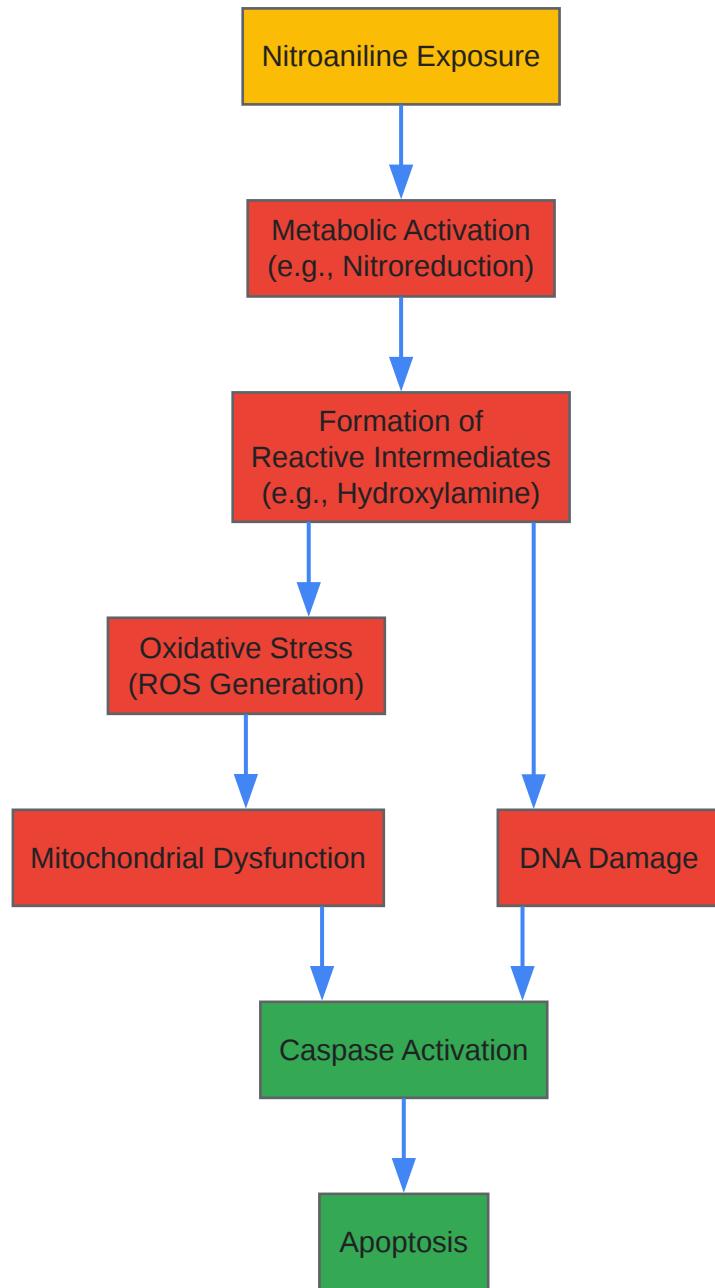
- Bacterial Strains: Tester strains of *Salmonella typhimurium* (e.g., TA98, TA100) that are histidine auxotrophs (cannot synthesize histidine) are used.

- Metabolic Activation: The test compound is assessed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is to determine if the compound itself or its metabolites are mutagenic.
- Exposure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in a test tube with molten top agar.
- Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted for each plate.
- Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizing Mechanisms and Workflows

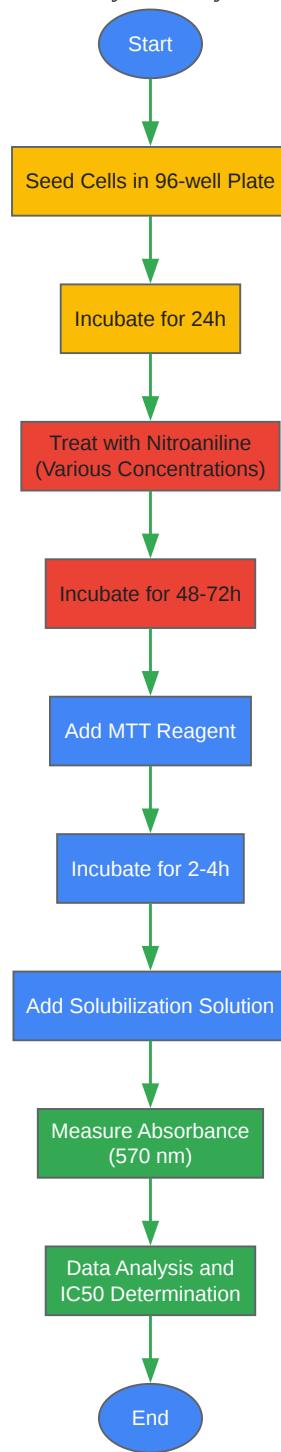
The following diagrams, created using the DOT language, illustrate a potential signaling pathway for nitroaniline-induced cytotoxicity and a typical experimental workflow for its assessment.

Potential Signaling Pathway for Nitroaniline-Induced Cytotoxicity

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Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity leading to apoptosis.

Experimental Workflow for Cytotoxicity Assessment (MTT Assay)

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Caption: Experimental workflow for determining the cytotoxicity of substituted nitroanilines.

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